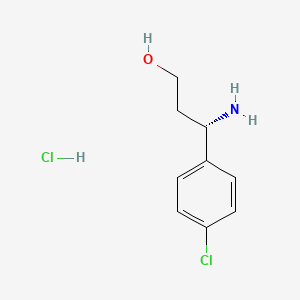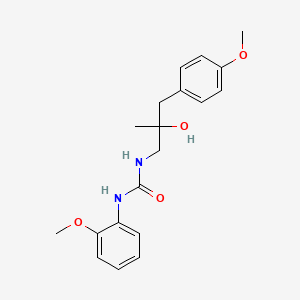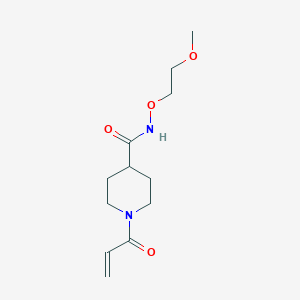
ethyl N-(6-amino-1,3-benzothiazol-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of ethyl N-(6-amino-1,3-benzothiazol-2-yl)carbamate derivatives involves reactions under specific conditions to achieve desired structures. For example, the reaction of 2-amino-5-aryloxymethylene-1,3,4-thiadiazoles with ethyl chlorocarbamate under liquid-liquid phase transfer catalysis using PEG-400 as a catalyst is an efficient method, offering advantages of mild condition, easy handling, and high yield (Chai Lan-qin & Wang Xi-cun, 2004). Additionally, the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives in EtOH/TEA solution at room temperature leads to various derivatives, highlighting the compound's versatile synthetic pathways (H. M. Mohamed, 2014).
Molecular Structure Analysis
The molecular structure of this compound derivatives has been characterized using various analytical techniques. For instance, the crystal structure of related compounds reveals insights into the orthorhombic crystal system, space group, and molecular dimensions, contributing to our understanding of its molecular geometry and potential intermolecular interactions (Yingchun Gu et al., 2016).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, leading to a range of biological activities. The synthesis processes often involve reactions with alcohol or amine to yield derivatives with significant growth inhibition in specific cell lines, indicating their potential as antineoplastic agents (S. Ram et al., 1992).
Physical Properties Analysis
The physical properties of this compound, including solubility, melting point, and crystalline structure, are crucial for its application in various fields. While specific studies detailing these properties were not identified, the general methodology for determining these characteristics involves spectroscopic analysis and X-ray crystallography, providing a foundation for understanding the compound's behavior in different environments.
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and functional group transformations, define the utility of this compound in chemical syntheses and biological applications. Studies involving the synthesis and reactivity of related benzothiazole derivatives offer insights into the mechanisms of action and potential applications of these compounds in developing novel therapeutic agents (M. Chaudhary et al., 2011).
Applications De Recherche Scientifique
Chemistry and Formation Mechanisms
Ethyl carbamate (urethane) occurs at low levels in many fermented foods and beverages, produced through several chemical mechanisms, including the ethanolysis of urea in homogeneous liquid phase and photochemical oxidation of cyanide ion. Preventing methods are developed to lower ethyl carbamate levels in food, involving optimized practices and abatement of precursors through enzymatic, physicochemical, or chemical methods (Weber & Sharypov, 2009).
Biological Activities and Applications
Benzothiazole derivatives, including those related to ethyl N-(6-amino-1,3-benzothiazol-2-yl)carbamate, exhibit a wide range of biological activities. These compounds have less toxic effects and their derivatives show enhanced activities, making the benzothiazole scaffold significant in medicinal chemistry for its anti-viral, anti-microbial, anti-inflammatory, and anti-cancer properties (Bhat & Belagali, 2020).
Synthesis and Transformations
Modern approaches to the synthesis and transformations of benzothiazole derivatives emphasize green chemistry principles, simple reagents, and efficient processes. These derivatives are considered highly reactive building blocks for organic and organoelement synthesis, including the development of pharmacologically active heterocycles, highlighting their industrial demand and biological activity (Zhilitskaya, Shainyan, & Yarosh, 2021).
Environmental and Health Concerns
Despite the diverse applications and biological significance, ethyl carbamate's genotoxic and carcinogenic properties for various species, including humans, have prompted research into its occurrence, mechanisms of formation, and reduction methods in food and alcoholic beverages. It's classified as a group 2A carcinogen by the World Health Organization's International Agency for Research on Cancer (IARC) (Weber & Sharypov, 2009).
Mécanisme D'action
Mode of Action
It’s suggested that benzothiazole derivatives may inhibit certain enzymes or proteins, disrupting the normal functioning of the target organism
Biochemical Pathways
Benzothiazole derivatives have been associated with the inhibition of prostaglandin biosynthesis , suggesting that ethyl N-(6-amino-1,3-benzothiazol-2-yl)carbamate may affect similar pathways. Prostaglandins are derived from arachidonic acid and play a crucial role in inflammation and other physiological processes.
Result of Action
Given the potential anti-tubercular activity of benzothiazole derivatives , it’s plausible that this compound may inhibit the growth of the tuberculosis bacterium, leading to a decrease in infection.
Propriétés
IUPAC Name |
ethyl N-(6-amino-1,3-benzothiazol-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S/c1-2-15-10(14)13-9-12-7-4-3-6(11)5-8(7)16-9/h3-5H,2,11H2,1H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHHBCFFWHVHDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC2=C(S1)C=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(5-chloro-2-methoxyphenyl)-2-((4-oxo-3-phenethyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2497235.png)

![6-Phenyl-2-[1-(2-pyridazin-3-yloxyacetyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2497238.png)
![3-(2-fluoro-4-nitrophenoxy)-N-[3-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B2497243.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(benzylsulfonyl)propanamide](/img/structure/B2497246.png)
![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B2497247.png)




![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2497252.png)
![6-[5-(4-Methoxy-1-methyl-6-oxopyridine-3-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2497256.png)